molecular formula C14H19NO2 B15314088 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B15314088
M. Wt: 233.31 g/mol
InChI Key: LPJQJQDQBAFSQW-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrrolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-Benzylpyrrolidine-3-carboxylic acid: Lacks the two methyl groups, which may affect its reactivity and biological activity.

    5,5-Dimethylpyrrolidine-3-carboxylic acid: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: 1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and dimethyl groups, which confer specific chemical and physical properties

Biological Activity

1-Benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid (BDMPCA) is a compound that has attracted significant attention in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and neuroprotective effects, supported by relevant data tables and research findings.

Structural Characteristics

Molecular Formula : C14H19NO2
IUPAC Name : this compound
CAS Number : 2411290-73-6

The compound features a pyrrolidine ring substituted with a benzyl group and two methyl groups at the 5-position, along with a carboxylic acid functional group. These modifications enhance its solubility and reactivity, making it valuable for various scientific applications.

Enzyme Inhibition

BDMPCA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it interacts with enzymes related to metabolic disorders, potentially aiding in the treatment of conditions such as diabetes and obesity. The binding affinities of BDMPCA with these enzymes suggest its role as a competitive inhibitor.

Receptor Binding

The compound exhibits potential for binding to various receptors, influencing signaling pathways related to neurological functions. Studies have shown that BDMPCA can modulate receptor activity, which is crucial for therapeutic applications targeting neurological disorders .

Neuroprotective Effects

Preliminary studies have highlighted the neuroprotective properties of BDMPCA, particularly against NMDA-induced cytotoxicity. Research demonstrated that derivatives of this compound could significantly protect neuronal cells from neurotoxic agents. Specifically, one study found that BDMPCA derivatives attenuated calcium influx and suppressed NR2B upregulation induced by NMDA, indicating their potential in treating neurodegenerative diseases .

Data Tables

Biological Activity Description
Enzyme Inhibition Inhibits specific metabolic enzymes, potentially aiding in metabolic disorders.
Receptor Binding Binds to various receptors, influencing neurological signaling pathways.
Neuroprotective Effects Protects against NMDA-induced cytotoxicity; attenuates calcium influx.

Case Studies

  • Enzyme Interaction Studies : A study evaluated the binding affinities of BDMPCA with key metabolic enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting therapeutic potential in metabolic regulation.
  • Neuroprotective Activity Assessment : In vitro studies assessed the protective effects of BDMPCA against NMDA-induced toxicity in neuronal cell lines. The findings revealed that certain derivatives exhibited higher potency than established neuroprotective agents like ifenprodil .
  • Behavioral Studies : Behavioral tests on animal models demonstrated that BDMPCA significantly improved learning and memory functions, supporting its potential role as a cognitive enhancer in therapeutic contexts .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-benzyl-5,5-dimethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-14(2)8-12(13(16)17)10-15(14)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)

InChI Key

LPJQJQDQBAFSQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1CC2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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